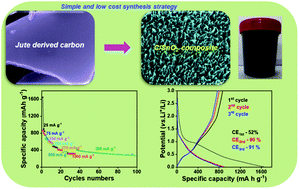Facile surface engineering of bio-waste derived amorphous carbon with SnO2 nanowires to enhance the efficacy of Li/Na storage†
Energy Advances Pub Date: 2022-03-10 DOI: 10.1039/D1YA00021G
Abstract
Amorphous carbon is expected to be an excellent material for rechargeable battery anodes if the specific capacity can be enhanced by fabricating a composite with an appropriate material. To the contrary, SnO2 exhibits a very high specific capacity as a Li/Na-ion battery anode due to its conversion-alloying mechanism, but low cycling stability confines its practical applications. Hence, we demonstrate the strategy of synthesizing a SnO2 composite with non-activated carbon (NAC) derived from jute stick using facile wet chemical dispersion followed by annealing, which is a cost effective and scalable approach. The facile synthesis strategy proves to be beneficial for the uniform decoration of SnO2 nanowires on the top of the NAC, which helps to compensate the volume expansion during the electrochemical reaction. The C/SnO2 composite exhibits improved electrochemical performance compared to the NAC with a specific discharge/charge capacity of 1657/868 mA h g−1 at 25 mA g−1 specific current with high rate and stability as a Li-ion battery anode. Upon assembling the composite with C/LFP as a cathode, the full cell delivers the maximum energy density of 384 W h kg−1 with an average voltage of 2.3 V. It also demonstrates Na-ion storage behavior with a specific charge capacity of 217 mA h g−1 at 25 mA g−1 specific current. Hence, the facile, scalable synthesis route and excellent battery performance of the aforementioned composite may endorse this pathway for the development of low-cost rechargeable battery anodes.


Recommended Literature
- [1] Recent methods for the synthesis of α-acyloxy ketones
- [2] Differences in the behavior of dicationic and monocationic ionic liquids as revealed by time resolved-fluorescence, NMR and fluorescence correlation spectroscopy†
- [3] Redox active molybdophosphate produced by Cu3(PO4)2 nanospheres for enhancing enzyme-free electrochemical immunoassay of C-reactive protein†
- [4] β-Phenylethylamines and the isoquinoline alkaloids
- [5] N-doped carbon nanotubes encapsulated with FeNi nanoparticles derived from defect-rich, molecule-doped 3D g-C3N4 as an efficient bifunctional electrocatalyst for rechargeable zinc–air batteries†
- [6] Enhancement of the spectral selectivity of complex samples by measuring them in a frozen state at low temperatures in order to improve accuracy for quantitative analysis. Part II. Determination of viscosity for lube base oils using Raman spectroscopy†
- [7] A nanodrug incorporating siRNA PD-L1 and Birinapant for enhancing tumor immunotherapy
- [8] Joint Pharmaceutical Analysis Group
- [9] New PCBM/carbon based electron transport layer for perovskite solar cells
- [10] Coordination polymer gel derived from a tetrazoleligand and Zn2+: spectroscopic and mechanical properties of an amorphous coordination polymer gel†

Journal Name:Energy Advances
Research Products
-
CAS no.: 128221-48-7
-
CAS no.: 10405-85-3
-
CAS no.: 170230-88-3









